

"quantum chemical calculations for 2-Methyl-3-piperidin-1-ylpropanohydrazide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-piperidin-1-ylpropanohydrazide

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An In-Depth Technical Guide to the Quantum Chemical Calculation of **2-Methyl-3-piperidin-1-ylpropanohydrazide**

Disclaimer: As of the latest literature survey, specific quantum chemical calculation studies for **2-Methyl-3-piperidin-1-ylpropanohydrazide** have not been published. Therefore, this technical guide provides a comprehensive, state-of-the-art protocol and illustrative data based on established computational methodologies for similar organic molecules. It is intended to serve as a blueprint for researchers and drug development professionals undertaking such an analysis.

Introduction

Computational quantum chemistry has become an indispensable tool in modern drug discovery and molecular sciences.^{[1][2][3]} It provides profound insights into the electronic structure, stability, and reactivity of molecules, which are difficult to probe experimentally.^{[3][4]} For a molecule like **2-Methyl-3-piperidin-1-ylpropanohydrazide**, a compound of interest in medicinal chemistry, quantum chemical calculations can elucidate its three-dimensional conformation, vibrational properties, and electronic characteristics. These insights are crucial for understanding its potential biological activity and for guiding further derivatization and development.

This guide details a robust computational workflow for analyzing **2-Methyl-3-piperidin-1-ylpropanohydrazide**, focusing on Density Functional Theory (DFT), a widely used and

accurate method for organic molecules.[\[2\]](#)[\[5\]](#)[\[6\]](#) The protocols cover geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Detailed Computational Protocols

A rigorous computational study involves a multi-step process, from initial structure preparation to in-depth analysis of its properties. The following protocol outlines a standard and effective methodology.

Molecular Structure Preparation

The initial step is to build the 3D structure of **2-Methyl-3-piperidin-1-ylpropanohydrazide**. This can be done using any standard molecular builder software (e.g., GaussView, Avogadro). The initial geometry does not need to be perfect, as it will be refined in the subsequent optimization step.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step, as all subsequent calculations depend on the accuracy of the optimized structure.[\[7\]](#)[\[8\]](#)

- Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[\[9\]](#) The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended for its proven performance with organic molecules.[\[5\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#)
- Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good balance of accuracy and efficiency. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[\[10\]](#)[\[12\]](#)
- Software: The Gaussian suite of programs is the industry standard for such calculations.[\[7\]](#)[\[13\]](#)
- Procedure: The optimization is performed until a stationary point on the potential energy surface is located, which is confirmed when the forces on the atoms are negligible.[\[8\]](#)

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).^{[7][14]} This analysis serves two primary purposes:

- Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.^[7]
- Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific molecular motions.^{[13][15]}

Electronic Property Analysis

- Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.^[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an important indicator of molecular stability and reactivity.^{[16][17]}
- Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.^{[18][19]} It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.^[20] Red-colored regions on an MEP map indicate negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack).^[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.^{[21][22]} It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, revealing information about hyperconjugation and intramolecular charge transfer.^{[21][23]}

Data Presentation

The quantitative results from these calculations are best summarized in tables for clarity and comparative analysis. Below are illustrative examples of how this data would be presented.

Table 1: Illustrative Optimized Geometrical Parameters (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond/Dihedral Angle (°) |
|-------------|---------|-----------------|----------------|---------------|-------------------------|
| Bond Length | C8=O13 | 1.235 | Bond Angle | C7-C8-N9 | 117.5 |
| C8-N9 | 1.360 | | C8-N9-N10 | 121.0 | |
| N9-N10 | 1.401 | | C2-N1-C6 | 112.1 | |
| N1-C6 | 1.465 | | Dihedral Angle | O13=C8-N9-N10 | 178.5 |
| C7-H | 1.095 | | C7-C8-N9-N10 | -2.1 | |

Table 2: Illustrative Vibrational Frequencies and Assignments (Calculated at the B3LYP/6-31G(d,p) level)

| Frequency (cm ⁻¹) | Assignment | Type of Vibration |
|-------------------------------|------------------|------------------------------|
| 3350 | N10-H | Asymmetric Stretch |
| 3285 | N10-H | Symmetric Stretch |
| 2940-2850 | C-H (Piperidine) | Symmetric/Asymmetric Stretch |
| 1685 | C8=O13 | Stretch |
| 1540 | N9-H | Bend |
| 1450 | CH ₂ | Scissoring |

Table 3: Illustrative Electronic Properties (Calculated at the B3LYP/6-31G(d,p) level)

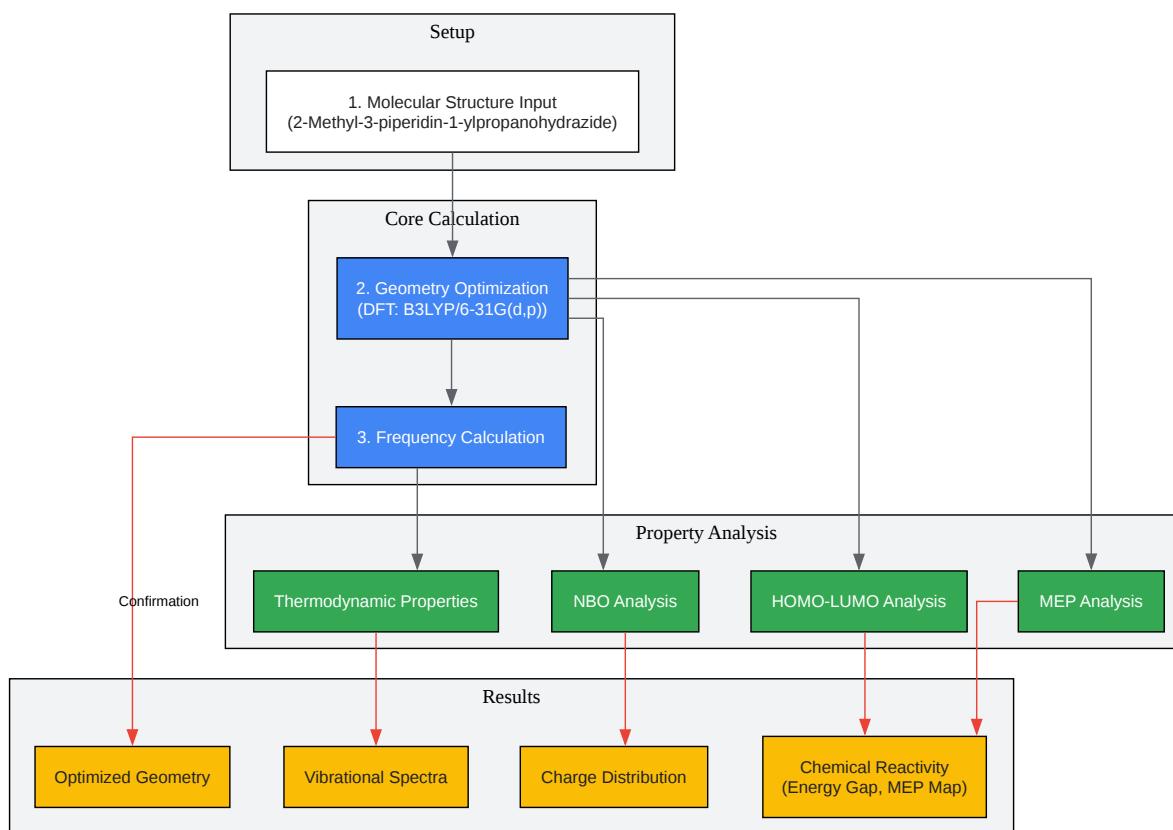
| Parameter | Value (eV) |
|--|------------|
| Energy of HOMO (EHOMO) | -6.25 |
| Energy of LUMO (ELUMO) | 0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 7.20 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | -0.95 |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.60 |
| Global Electrophilicity Index (ω) | 0.97 |
| Dipole Moment (Debye) | 3.45 |

Table 4: Illustrative Natural Atomic Charges (NBO Analysis) (Calculated at the B3LYP/6-31G(d,p) level)

| Atom | Charge (e) | Atom | Charge (e) |
|-----------------|------------|------|------------|
| N1 (Piperidine) | -0.552 | O13 | -0.658 |
| C2 | -0.245 | C8 | +0.710 |
| C7 | -0.189 | N9 | -0.680 |
| H (on N10) | +0.415 | N10 | -0.495 |

Visualization of Computational Workflow

A clear workflow is essential for planning and executing a computational study. The following diagram, generated using Graphviz (DOT language), illustrates the logical progression of the quantum chemical calculations described in this guide.

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Caption: Workflow for quantum chemical analysis of a target molecule.

Conclusion

This technical guide outlines a comprehensive and standardized methodology for the quantum chemical analysis of **2-Methyl-3-piperidin-1-ylpropanohydrazide**. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational modes, electronic structure, and reactivity profile. The illustrative data presented in structured tables serves as a template for reporting such findings. This computational approach provides a powerful, non-experimental means to characterize molecules of pharmaceutical interest, accelerating the drug design and development process by offering predictive insights into molecular behavior.

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- To cite this document: BenchChem. ["quantum chemical calculations for 2-Methyl-3-piperidin-1-ylpropanohydrazide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179631#quantum-chemical-calculations-for-2-methyl-3-piperidin-1-ylpropanohydrazide>]

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